Rhodium(III) nitrate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

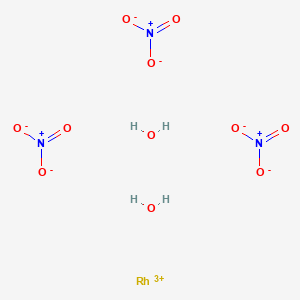

Rhodium(III) nitrate dihydrate is an inorganic compound with the chemical formula Rh(NO₃)₃·2H₂O. It is a yellow crystalline solid that is highly soluble in water. This compound is widely used in various fields, including catalysis, electroplating, and the glass industry .

Mechanism of Action

Target of Action

Rhodium(III) nitrate dihydrate is primarily used as a precursor in the synthesis of Rh-doped catalysts for various chemical transformations . It can also be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions .

Mode of Action

It is known that it can be used to synthesize rh-doped catalysts, which are used in various chemical transformations . These catalysts can facilitate reactions by providing an alternative reaction pathway with a lower activation energy.

Biochemical Pathways

This compound is involved in the synthesis of Rh-doped catalysts, which can be used in various chemical transformations . For example, it can be used with iron(III) nitrate nonahydrate to synthesize Fe–Rh/TiO2 catalysts for hydrogenation reactions . These catalysts can facilitate the addition of hydrogen (H2) to other molecules, a key step in many biochemical pathways.

Result of Action

The primary result of the action of this compound is the synthesis of Rh-doped catalysts . These catalysts can facilitate various chemical transformations, leading to the production of new compounds. The exact molecular and cellular effects would depend on the specific reactions being catalyzed.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium(III) nitrate dihydrate can be synthesized by dissolving rhodium metal or rhodium oxide in concentrated nitric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then evaporated to obtain the crystalline dihydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by recycling nuclear wastes containing rhodium. The rhodium is dissolved in nitric acid, and the solution is processed to isolate the desired compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often in the presence of strong oxidizing agents.

Reduction: This compound can be reduced to lower oxidation states of rhodium using reducing agents such as hydrogen or carbon monoxide.

Substitution: this compound can participate in substitution reactions where nitrate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Ligands like chloride ions or phosphines can be used to replace nitrate ligands.

Major Products Formed:

Oxidation: Higher oxidation state rhodium compounds.

Reduction: Lower oxidation state rhodium compounds, such as rhodium(II) or rhodium(I) complexes.

Substitution: Rhodium complexes with different ligands, such as rhodium chloride or rhodium phosphine complexes.

Scientific Research Applications

Rhodium(III) nitrate dihydrate has numerous applications in scientific research:

Biology: Rhodium compounds are studied for their potential biological activities, including anticancer properties.

Medicine: Research is ongoing to explore the use of rhodium complexes in medical imaging and as therapeutic agents.

Comparison with Similar Compounds

Rhodium(III) chloride hydrate: Another rhodium compound used in catalysis and electroplating.

Rhodium(III) sulfate: Used in similar applications as rhodium(III) nitrate dihydrate.

Cobalt(III) nitrate: Shares similar chemical properties and applications in catalysis.

Uniqueness: this compound is unique due to its high solubility in water and its ability to form various rhodium complexes with different ligands. This versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

Rhodium(III) nitrate dihydrate (Rh(NO₃)₃·2H₂O) is an inorganic compound that has garnered attention in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : Rh(NO₃)₃·2H₂O

- Molar Mass : 288.92 g/mol

- Density : 1.41 g/mL at 25°C

- CAS Number : 10139-58-9

- Appearance : Typically exists as a lemon-yellow crystalline solid.

This compound primarily functions as a catalyst in various biochemical reactions. Its biological activity can be attributed to its ability to interact with biomolecules, influencing several cellular processes:

- Catalytic Activity : Rhodium(III) nitrate acts as a catalyst in oxidation and reduction reactions, facilitating the conversion of substrates in biochemical pathways.

- Interaction with DNA and Proteins : The compound can bind to DNA and proteins, potentially altering their function and leading to effects such as enzyme inhibition or activation .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes, which are crucial for programmed cell death. This mechanism involves:

- Caspase Activation : The compound promotes the cleavage of poly(ADP-ribose) polymerase (PARP), a target in apoptosis pathways.

- Cell Cycle Arrest : Studies suggest that Rhodium(III) compounds can interfere with cell cycle progression, leading to the inhibition of tumor growth.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Study 1: Anticancer Activity

In a controlled laboratory study, human cancer cell lines were treated with varying concentrations of this compound. The results indicated:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 35 |

| 100 | 30 | 70 |

The data demonstrated a dose-dependent increase in apoptosis and decrease in cell viability, highlighting the compound's potential as an anticancer agent.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of Rhodium(III) nitrate against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

These findings suggest that this compound exhibits significant antimicrobial activity, making it a candidate for further exploration in therapeutic applications.

Toxicity and Safety Profile

Despite its potential therapeutic benefits, this compound presents toxicity concerns:

Properties

IUPAC Name |

rhodium(3+);trinitrate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.2H2O.Rh/c3*2-1(3)4;;;/h;;;2*1H2;/q3*-1;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULCFFJNLVZXGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Rh+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N3O11Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631163 |

Source

|

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-43-5 |

Source

|

| Record name | Rhodium(3+) nitrate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.